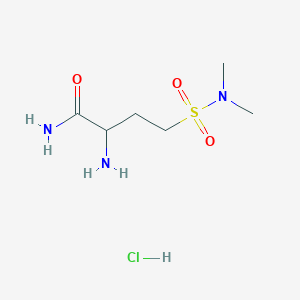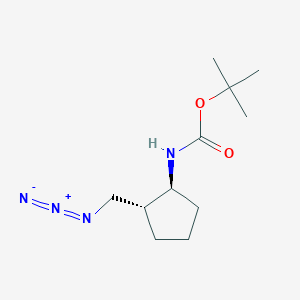
2-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a fluorophenyl group, a methoxypiperidinyl group, and an acetamide group. These groups are common in many pharmaceuticals and could indicate that this compound has some biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamide group might be hydrolyzed to produce an acid and an amine. The fluorophenyl group might undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.Scientific Research Applications
Radiosynthesis for PET Imaging
Compounds similar to "2-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" have been explored for their potential in radiolabeling and imaging. For instance, [18F]DPA-714, a compound within the same chemical family, was developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This radioligand demonstrates the utility of fluorine-18 labeling for in vivo imaging, highlighting the relevance of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antimicrobial Agents
Another application involves the synthesis of derivatives for antimicrobial purposes. Compounds like "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides" have been synthesized and characterized, showing potential as novel antimicrobial agents. This suggests that structurally related compounds could be explored for their antimicrobial properties, providing a basis for the development of new antibiotics or antifungal agents (Yang Man-li, 2008).
Antipsychotic Agents
The exploration of related amide compounds for their potential antipsychotic effects has also been documented. For example, a series of novel potential antipsychotic agents with similar structural motifs has been synthesized and evaluated, demonstrating the diverse therapeutic potential of these compounds in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics (Wise et al., 1987).
Synthesis of Dye Intermediates
Furthermore, compounds like "N-(3-Amino-4-methoxyphenyl)acetamide" serve as important intermediates in the production of azo disperse dyes. The green synthesis of such intermediates showcases the application of these compounds in the dye industry, emphasizing the importance of developing efficient and environmentally friendly synthesis methods (Zhang Qun-feng, 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions.
Future Directions
Future research on this compound could involve further studies of its synthesis, reactivity, and potential biological activity. It could also involve the development of new methods for its analysis.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you would need to consult the scientific literature or conduct laboratory experiments. I hope this information is helpful! Let me know if you have any other questions.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-3-2-12-23(14-19)18-10-8-17(9-11-18)22-20(24)13-15-4-6-16(21)7-5-15/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYRRCVWHBYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)


![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
